Enol Ester vs. Alkyl Ester Structural Class Determines Chemical Reactivity Profile
Hex-1-enyl acetate is an enol ester (general formula RC=COC(=O)R'), whereas its closest commercial analogs (Z)-3-hexenyl acetate and (E)-2-hexenyl acetate are primary alkyl esters (R-CH₂-O-C(=O)R') [1]. This structural distinction places hex-1-enyl acetate in a different chemical class: enol acetates undergo acid-catalyzed hydrolysis via a distinct mechanism (vinylogous E1cb pathway) compared to the standard AAC2 mechanism of alkyl esters, with rate enhancements of up to 10³-fold under acidic conditions [2].
| Evidence Dimension | Chemical class and hydrolysis mechanism |
|---|---|
| Target Compound Data | Enol ester; hydrolysis proceeds via vinylogous E1cb mechanism |
| Comparator Or Baseline | (Z)-3-hexenyl acetate; alkyl ester; hydrolysis via AAC2 mechanism |
| Quantified Difference | Estimated ≥10³-fold rate enhancement for enol acetate acid-catalyzed hydrolysis |
| Conditions | Acid-catalyzed hydrolysis conditions (literature on enol acetates as a class) [2] |
Why This Matters
Procuring the correct isomer is critical when hydrolysis stability or reactivity is a design parameter; enol acetates are substantially more acid-labile than their alkyl ester isomers.
- [1] Natural Products Magnetic Resonance Database (NP-MRD). NP-Card for hex-1-en-1-yl acetate (NP0242528). Compound class: Enol esters. General formula: RC=COC(=O)R'. Accessed via https://np-mrd.org. View Source
- [2] Jencks WP, Gilchrist M. Two mechanisms for the acid-catalyzed hydrolysis of enol acetates. Journal of the American Chemical Society. 1969; 91(1):119-124. DOI: 10.1021/ja01029a023. View Source
